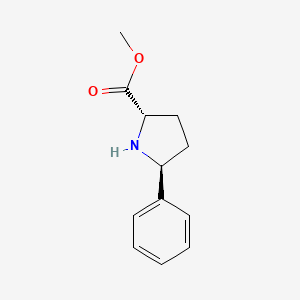

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYXWQEMLQCPO-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453856 | |

| Record name | Methyl (5S)-5-phenyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155343-63-8 | |

| Record name | Methyl (5S)-5-phenyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architecting the Pyrrolidine Core: Asymmetric Synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

Executive Summary & Pharmacological Significance

The pyrrolidine ring is a universally recognized "privileged scaffold" in medicinal chemistry, providing a rigid, three-dimensional framework that dictates precise spatial arrangements of pharmacophores. Specifically, 5-phenylpyrrolidine-2-carboxylates (commonly referred to as 5-phenylprolines) are critical structural components in the design of highly potent therapeutics. They serve as the primary recognition motif in dual inhibitors of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) (e.g., RB 106) used for congestive heart failure 1, as well as in noncovalent inhibitors targeting Staphylococcus aureus Sortase A (SrtA) 2.

Synthesizing the (2S,5S) diastereomer presents a distinct stereochemical challenge. The trans relationship between the C2 methyl ester and the C5 phenyl group requires absolute control during the cyclization event, while simultaneously preventing late-stage epimerization at the highly acidic C2 α-proton. This whitepaper details the mechanistic causality and self-validating protocols for the two most robust asymmetric pathways to this molecule: Rh(II)-catalyzed carbenoid N-H insertion and Cu(I)-catalyzed 1,3-dipolar cycloaddition.

Retrosynthetic Analysis & Strategic Causality

Constructing the (2S,5S) stereocenters requires orthogonal strategies depending on the desired substitution pattern of the final pyrrolidine.

Strategy A: Chiral Sulfinimine-Directed Rh(II) Carbenoid N-H Insertion Pioneered by Davis and colleagues, this stepwise approach utilizes an enantiopure (S)-tert-butanesulfinamide auxiliary to unambiguously set the C5 stereocenter via a Mannich-type addition. Subsequent diazo transfer and Rh(II)-catalyzed intramolecular N-H insertion close the ring, establishing the C2 center. The causality behind utilizing Rh(II) over Cu(I) in this step lies in the bimetallic rhodium core's ability to stabilize the highly electrophilic carbenoid, effectively suppressing the competing Wolff rearrangement 3.

Strategy B: Catalytic Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) For applications requiring highly functionalized pyrrolidines, the 1,3-DC of azomethine ylides is unparalleled. By employing a Cu(I)-Fesulphos catalyst, the entire ring is assembled in a single concerted step. The planar chiral P,S-ligand creates a rigid, sterically demanding pocket that forces the dipolarophile to approach exclusively via an endo transition state, locking in the relative stereochemistry 4.

Quantitative Comparison of Synthetic Strategies

| Synthetic Strategy | Catalyst / Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantage |

| 1,3-Dipolar Cycloaddition | Cu(I)-Fesulphos | 85–94 | >99 | >95:5 (endo:exo) | Single-step core assembly |

| N-H Carbenoid Insertion | Rh₂(OAc)₄ / (S)-Sulfinamide | 75–82 | >95 | 60:40 (cis:trans)* | High functional group tolerance |

| Asymmetric Hydrogenation | Ru-BINAP (Pyrrole reduction) | 88 | 92 | 90:10 | High atom economy |

*Note: The 60:40 diastereomeric mixture in the N-H insertion route is highly advantageous as the cis and trans isomers are readily separable via silica gel chromatography following intermediate thioketalization.

Core Methodology 1: Rh(II)-Catalyzed N-H Insertion & Deoxygenation

This protocol details the critical cyclization of a δ-amino α-diazo-β-ketoester into the 3-oxo-5-phenylproline intermediate, followed by deoxygenation to yield the target Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate.

Causality of Experimental Design

The choice of Rh₂(OAc)₄ is non-negotiable for this transformation. The acetate ligands provide a perfectly balanced electronic environment—making the carbenoid reactive enough for intramolecular N-H insertion, yet stable enough to prevent intermolecular dimerization. Furthermore, direct dissolving-metal reduction of the resulting 3-oxo group would epimerize the delicate C2 stereocenter. Therefore, a mild thioketalization followed by Raney Nickel desulfurization is employed to preserve the (2S,5S) absolute configuration 3.

Step-by-Step Protocol

Step 1: Carbenoid Generation and Cyclization

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with Rh₂(OAc)₄ (0.05 equiv, 2 mol%) and anhydrous CH₂Cl₂ (0.02 M relative to substrate).

-

Addition: Dissolve the enantiopure δ-amino α-diazo-β-ketoester (1.0 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise over 2 hours via a syringe pump to the vigorously stirring catalyst suspension at reflux (40 °C).

-

Reaction: Maintain reflux for an additional 1 hour post-addition. The solution will transition from a pale green to a deep emerald hue as the carbenoid cycle initiates.

-

Validation & In-Process Control: Withdraw a 50 µL aliquot. Perform FT-IR spectroscopy. The reaction is complete only when the strong diazo stretching frequency at ~2130 cm⁻¹ is completely absent.

-

Workup: Concentrate the mixture in vacuo and purify via flash chromatography (Hexanes/EtOAc, 70:30) to isolate the 3-oxo-5-phenylproline diastereomers.

Step 2: Deoxygenation via Thioketalization

-

Thioketal Formation: Dissolve the 3-oxo proline mixture in CH₂Cl₂ at 0 °C. Add 1,2-ethanedithiol (10.0 equiv) followed by dropwise addition of BF₃·OEt₂ (2.5 equiv). Stir for 12 hours at room temperature.

-

Separation (Self-Validation): Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. The cis and trans thioketal diastereomers exhibit distinct R_f values (ΔR_f ≈ 0.15 in 80:20 Hexanes/EtOAc) and must be separated via column chromatography at this stage to isolate the pure (2S,5S) precursor.

-

Desulfurization: Treat the isolated (2S,5S)-thioketal with W-2 Raney Nickel in absolute ethanol at reflux for 4 hours. Filter through Celite and concentrate to yield pure Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate.

Core Methodology 2: Enantioselective 1,3-Dipolar Cycloaddition

For the synthesis of highly substituted 5-phenylproline derivatives, the catalytic asymmetric 1,3-DC of azomethine ylides is the gold standard 5.

Causality of Catalyst Design

The Cu(I)-Fesulphos complex is a masterclass in stereocontrol. When the azomethine ylide (generated in situ from methyl α-benzylideneamino acetate and a base) coordinates to the copper center, the Re face of the ylide is completely shielded by the bulky ferrocene backbone of the Fesulphos ligand. Consequently, the dipolarophile is forced to approach from the Si face via an endo transition state. This maximizes secondary orbital overlap between the dipole and dipolarophile, yielding the (2S,5S)-configuration with exceptional enantiomeric excess (>99% ee) 4.

Step-by-Step Protocol

-

Catalyst Activation: In an argon-filled glovebox, combine Cu(CH₃CN)₄ClO₄ (3 mol%) and (R)-Fesulphos ligand (3.3 mol%) in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature until a homogeneous bright orange solution forms.

-

Ylide Generation: Cool the catalyst solution to -20 °C. Add the imino ester precursor (1.0 equiv) and the dipolarophile (e.g., an electron-deficient alkene, 1.2 equiv).

-

Cycloaddition: Add triethylamine (5 mol%) dropwise to deprotonate the imino ester, generating the active metallo-azomethine ylide. Stir at -20 °C for 16 hours.

-

Validation & In-Process Control: Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). The reaction is deemed successful when the major enantiomer peak (t_R ≈ 22.5 min) integrates to >99% relative to the minor peak (t_R ≈ 19.0 min) 6.

-

Isolation: Filter the cold reaction mixture directly through a short pad of silica gel (eluting with Et₂O) to remove the copper catalyst. Concentrate and purify via flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate progression of the Rh(II)-catalyzed asymmetric synthesis pathway, highlighting the critical points of stereocontrol.

Figure 1: Rh(II)-Catalyzed Asymmetric Synthesis Pathway for 5-Phenylprolines

References

-

Design of Orally Active Dual Inhibitors of Neutral Endopeptidase and Angiotensin-Converting Enzyme with Long Duration of Action. Journal of Medicinal Chemistry - ACS Publications.1

-

Selection of Promising Novel Fragment Sized S. aureus SrtA Noncovalent Inhibitors Based on QSAR and Docking Modeling Studies. ResearchGate.2

-

Asymmetric Synthesis of Substituted Prolines from δ-Amino β-Ketoesters. Methyl (2S,5R)-(+)-5-Phenylpyrrolidine-2-carboxylate. Organic Letters - ACS Publications.3

-

CuI—Fesulphos Complexes: Efficient Chiral Catalysts for Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate.4

-

Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews - ACS Publications.5

-

Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopy. RUA.6

Sources

Advanced Molecular Design: A Technical Guide to Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a highly functionalized, conformationally restricted chiral building block. As a rigidified proline analog, the presence of a phenyl group at the C5 position and a methyl ester at the C2 position provides two orthogonal vectors for chemical derivatization[1]. In modern drug discovery, controlling the spatial orientation of pharmacophores is paramount. The (2S,5S) trans-configuration ensures that the hydrophobic phenyl moiety and the hydrogen-bond-accepting ester project into distinct spatial quadrants, minimizing the entropic penalty upon binding to complex biological targets such as G-protein coupled receptors (GPCRs)[2] and bacterial lectins[3].

Physicochemical Profiling

Understanding the foundational physical and chemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The compound is frequently isolated and stored as a hydrochloride salt to prevent spontaneous cyclization or degradation of the secondary amine[4].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate |

| CAS Number | 2170170-16-6 (HCl salt)[4], 1248550-88-0 (Free Base)[1] |

| Molecular Weight | 205.257 g/mol (Free Base)[1] |

| Molecular Formula | C12H15NO2 |

| InChI Key | PLTYXWQEMLQCPO-UHFFFAOYSA-N[1] |

| Stereochemistry | (2S, 5S) - trans configuration |

| Primary Reactive Sites | C2 (Ester hydrolysis/reduction), N1 (Alkylation/Acylation)[1] |

Enantioselective Synthesis & Mechanistic Causality

The asymmetric construction of 2,5-disubstituted pyrrolidines is notoriously challenging due to the propensity for epimerization at the alpha-carbon (C2) and the difficulty of controlling facial selectivity during ring closure[5]. A highly robust method for synthesizing these scaffolds is the Enantioselective 1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides[6].

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition

This protocol utilizes a chiral metal-ligand complex to dictate the stereochemical outcome of the pyrrolidine core.

Step 1: Catalyst Pre-assembly (The Causality of Coordination)

-

Action: In an oven-dried Schlenk tube under N2, mix a chiral N,O-ligand (5 mol%) and a Silver(I) salt (e.g., AgOAc, 5 mol%) in dry toluene. Stir for 30 minutes at 25 °C.

-

Causality: Pre-complexation is absolutely critical. It ensures the Ag(I) metal center is fully coordinated by the chiral ligand, creating a sterically demanding pocket. If free Ag(I) remains, it will catalyze a rapid, racemic background reaction, destroying the enantiomeric excess (ee%)[6].

Step 2: Ylide Generation & Cycloaddition

-

Action: Add the imino ester precursor (1.0 equiv) and the functionalized alkene dipolarophile (1.2 equiv). Finally, add triethylamine (TEA, 5 mol%) and stir for 16 hours at 25 °C.

-

Causality: TEA acts as a non-nucleophilic base to deprotonate the alpha-carbon of the imino ester, generating the reactive azomethine ylide in situ. The ylide immediately coordinates to the chiral Ag(I) complex, which shields one enantioface, forcing the dipolarophile to attack from the exposed face, thereby establishing the (2S,5S) stereocenters[6].

Step 3: Self-Validating Quality Control

-

Validation: Quench the reaction with aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

-

System Check: The protocol is validated by running the purified product on a Chiralpak AD-H HPLC column (n-hexane/isopropanol 90:10, 1.0 mL/min). A successful reaction must yield an enantiomeric excess (ee) of >90%[6]. Relative stereochemistry (cis vs. trans) must be confirmed via 2D NOESY NMR, looking for the absence of an NOE cross-peak between the C2 and C5 protons, confirming the trans (2S,5S) relationship.

Workflow of Enantioselective 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.

Downstream Functionalization for Drug Discovery

Once the core is synthesized, the secondary amine (N1) serves as the primary site for diversification. This scaffold has proven highly effective in two major therapeutic areas: GPCR agonism and antibacterial glycomimetics.

Application A: GPR43 (FFA2) Receptor Agonists

GPR43 is a GPCR activated by short-chain fatty acids, playing a key role in metabolic and inflammatory diseases. Substituted 5-phenylpyrrolidines act as potent synthetic agonists for GPR43, triggering both Gq (calcium mobilization) and Gi/o (cAMP inhibition) signaling pathways[2].

Protocol 2: HATU-Mediated N-Acylation for GPCR Ligands

-

Action: Dissolve the specific carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous MeCN. Add N,N-Diisopropylethylamine (DIEA, 3.0 equiv) and stir for 10 minutes. Add Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride (1.0 equiv) and stir at room temperature until completion.

-

Causality: HATU is explicitly chosen over standard EDC/NHS coupling because it rapidly forms a highly reactive HOAt ester. This speed is critical to outcompete the base-catalyzed epimerization of the sensitive C2 stereocenter. DIEA is used because its steric bulk prevents it from acting as a competing nucleophile[2].

-

Validation: LC-MS is used to confirm the mass of the N-acylated product. 1H-NMR is critical here; N-acyl pyrrolidines typically exhibit two distinct sets of signals in NMR due to the slow interconversion of cis and trans amide rotamers.

Dual Gq and Gi/o signaling pathway activated by GPR43 pyrrolidine-based agonists.

Application B: Glycomimetics Targeting Bacterial Lectins

In the fight against multidrug-resistant pathogens like Burkholderia cenocepacia, the (2S,5S)-pyrrolidine core is utilized as a rigid spacer in glycomimetics targeting the BC2L-C lectin[3]. The rigidity of the pyrrolidine ring precisely positions a fucose-mimicking moiety into the N-terminal trimeric domain of the lectin, achieving micromolar affinity by minimizing the entropic penalty of binding compared to flexible linear linkers[3].

References

-

Asymmetric Synthesis of Substituted Prolines from δ-Amino β-Ketoesters. Methyl (2S,5R)-(+)-5-Phenylpyrrolidine-2-carboxylate Source: Organic Letters (ACS Publications) URL:[Link]

-

Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines Source: Molecules (via RUA - Universidad de Alicante) URL:[Link]

- Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US11072582B2)

-

Glycomimetic ligands targeting bacterial lectins: rational design, synthesis and biophysical evaluation Source: AIR (Archivio Istituzionale della Ricerca - Università degli Studi di Milano) URL:[Link]

Sources

- 1. Methyl 5-phenylpyrrolidine-2-carboxylate | 1248550-88-0 | Benchchem [benchchem.com]

- 2. US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists - Google Patents [patents.google.com]

- 3. air.unimi.it [air.unimi.it]

- 4. arctomsci.com [arctomsci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rua.ua.es [rua.ua.es]

Physicochemical & Pharmacokinetic Profiling: Pyrrolidine vs. Piperidine

The pyrrolidine ring—a five-membered, saturated nitrogenous heterocycle—is a foundational pillar in modern drug discovery. As a Senior Application Scientist navigating the complexities of lead optimization, I frequently rely on the pyrrolidine scaffold to solve intricate pharmacokinetic and pharmacodynamic challenges. Recent analyses confirm that pyrrolidine is the most common five-membered heterocycle found in FDA- and EMA-approved pharmaceuticals, appearing across diverse therapeutic areas including oncology, infectious diseases, and metabolic disorders[1].

This technical guide deconstructs the structural, physicochemical, and synthetic rationale behind the pyrrolidine scaffold, providing actionable insights for drug development professionals.

In medicinal chemistry, the choice between a five-membered pyrrolidine and a six-membered piperidine ring is a critical decision that dictates a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While they differ by only a single methylene unit, their 3D conformations and electronic distributions yield distinct physicochemical behaviors[2].

Causality in Scaffold Selection:

-

Lipophilicity (logP): Pyrrolidine is inherently less lipophilic than piperidine. Replacing a piperidine with a pyrrolidine reduces the logP, which often enhances aqueous solubility and mitigates off-target hydrophobic interactions (e.g., hERG liability).

-

Basicity (pKa): Pyrrolidine is slightly more basic due to the greater conformational stabilization of its protonated form. This ensures robust protonation at physiological pH, facilitating critical ionic interactions with target aspartate or glutamate residues.

-

Conformational Flexibility: Unlike piperidine, which prefers a rigid chair conformation, pyrrolidine rapidly interconverts between envelope and twist conformations. This flexibility allows the scaffold to adapt to induced-fit binding pockets, maximizing van der Waals contacts.

Table 1: Comparative Physicochemical Properties

| Property | Pyrrolidine | Piperidine | Medicinal Chemistry Implication |

| pKa (Conjugate Acid) | ~11.27[2] | ~11.22[2] | Both provide strong basicity for cation- |

| logP (Octanol/Water) | 0.46[2] | 0.84[2] | Pyrrolidine offers a more hydrophilic profile, improving oral bioavailability. |

| Conformational State | Flexible (Envelope/Twist) | Rigid (Chair) | Pyrrolidine is preferred when target engagement requires structural adaptability. |

| Metabolic Stability | High (Susceptible at | High (Susceptible at | Both require strategic substitution (e.g., fluorination) to block oxidative soft spots. |

Structural Biology & Target Engagement: The Vildagliptin Case Study

To understand the power of the pyrrolidine scaffold, we must examine its role in target engagement. A premier example is Vildagliptin , a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used to treat Type 2 diabetes[3].

Vildagliptin utilizes a cyanopyrrolidine core. The pyrrolidine ring acts as a precise vector, directing the electrophilic nitrile group deep into the S1 pocket of the DPP-4 enzyme[4].

Mechanistic Causality:

-

S1 Pocket Insertion: The hydrophobic nature of the pyrrolidine ring perfectly complements the lipophilic S1 domain (containing Tyr666) of DPP-4[4].

-

Covalent Trapping: Once positioned, the nitrile group undergoes a nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue[3].

-

Substrate-Blocker Kinetics: This forms a reversible covalent imidate bond. Because of this architecture, Vildagliptin acts as a "substrate-blocker" with a slow dissociation half-life (~1 hour), resulting in prolonged enzyme inhibition (12–16 hours) despite a short circulating half-life (~2 hours)[3].

Caption: Mechanism of action for Vildagliptin: Cyanopyrrolidine-mediated covalent inhibition of DPP-4.

Synthetic Methodologies: 1,3-Dipolar Cycloaddition

Constructing highly functionalized pyrrolidines requires atom-economical and stereoselective methods. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) is the gold standard for synthesizing complex, multi-substituted pyrrolidine and spiro-pyrrolidine scaffolds[5].

Experimental Protocol: Stereoselective Synthesis of Spirooxindole-Pyrrolidines

This protocol describes a multicomponent, one-pot reaction to generate functionalized N-fused pyrrolidinyl spirooxindoles, a highly privileged motif in oncology and antimicrobial research[5].

Reagents & Materials:

-

Isatin derivative (0.5 mmol)

- -Amino acid (e.g., L-proline or sarcosine) (0.6 mmol)

-

Dipolarophile (e.g., maleimide or 1,4-enedione) (0.6 mmol)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) (3 mL)

Step-by-Step Methodology:

-

Ylide Generation (In Situ): To a 10 mL round-bottomed flask, add the isatin derivative and the

-amino acid in 3 mL of EtOH.-

Causality: The protic solvent facilitates the decarboxylative condensation of the amino acid with the carbonyl group of isatin, generating the highly reactive azomethine ylide (the 1,3-dipole)[5].

-

-

Cycloaddition: Add the dipolarophile to the stirring mixture. Stir the reaction at room temperature for 4 hours.

-

Causality: The electron-deficient dipolarophile rapidly undergoes a concerted [3+2] cycloaddition with the azomethine ylide. Room temperature is often sufficient for highly reactive dipolarophiles like maleimides, ensuring high diastereoselectivity (>99:1 dr) by preventing thermal epimerization[5].

-

-

Reaction Monitoring: Monitor the disappearance of the isatin derivative via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent system.

-

Workup & Purification: Upon completion, a precipitate will typically form. Collect the resulting solid by vacuum filtration.

-

Causality: The highly rigid, functionalized spiro-pyrrolidine product is significantly less soluble in cold EtOH than the starting materials. Washing the filter cake with cold EtOH (2–3 times) removes unreacted precursors without the need for silica gel chromatography, maximizing yield (typically 76–95%)[5].

-

Caption: Workflow for the multicomponent 1,3-dipolar cycloaddition synthesis of spiro-pyrrolidines.

Clinical Validation: FDA-Approved Pyrrolidine Drugs

The clinical translation of the pyrrolidine scaffold is vast. In recent years, the FDA has approved several novel therapeutics relying on this ring system to achieve target specificity and optimal pharmacokinetics[6].

Table 2: Recent FDA-Approved Pyrrolidine-Containing Therapeutics

| Drug Name | Approval Year | Therapeutic Target | Role of Pyrrolidine Scaffold |

| Daridorexant | 2022[6] | Orexin Receptor (Insomnia) | Provides conformational restriction to orient the pharmacophore into the receptor's binding pocket. |

| Pacritinib | 2022[6] | JAK-2 Inhibitor (Myelofibrosis) | Enhances aqueous solubility and acts as a basic hinge-binding motif. |

| Futibatinib | 2022[6] | FGFR-4 Inhibitor (Cholangiocarcinoma) | Modulates the lipophilicity of the macrocyclic core, improving cellular permeability. |

| Vildagliptin | 2007 (EMA) | DPP-4 Enzyme (Type 2 Diabetes) | Directs the cyano-warhead into the S1 pocket for covalent enzyme inhibition[4]. |

References

Sources

- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ovid.com [ovid.com]

- 4. brieflands.com [brieflands.com]

- 5. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Precision Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition: A Technical Guide for Drug Discovery

Executive Summary

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous biologically active compounds, including hepatitis C virus (HCV) inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and complex spirooxindole-based anticancer agents[1]. In the realm of synthetic methodology, the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with electron-deficient alkenes (dipolarophiles) stands as the most powerful, atom-economical strategy to construct the pyrrolidine core. This transformation allows for the simultaneous formation of two carbon-carbon bonds and up to four contiguous stereocenters in a single step[2].

This technical guide provides an in-depth analysis of the mechanistic causality, catalytic systems, and self-validating experimental protocols required to master asymmetric 1,3-dipolar cycloadditions in modern drug discovery workflows.

Mechanistic Foundations: The Causality of Azomethine Ylide Cycloadditions

To rationally design a cycloaddition protocol, one must understand the thermodynamic and kinetic driving forces governing the generation and reactivity of the 1,3-dipole.

Azomethine ylides are highly reactive, transient intermediates. In modern catalytic asymmetric protocols, they are typically generated in situ from stable α-iminoester precursors. The causality of this activation relies on transition metal coordination:

-

Chelation: A transition metal (commonly Cu(I) or Ag(I)) coordinates to both the nitrogen and the oxygen atoms of the α-iminoester, forming a rigid five-membered metallocycle.

-

Acidification: This bidentate coordination withdraws electron density from the α-carbon, drastically lowering the pKa of the α-proton.

-

Deprotonation: A mild base (e.g., triethylamine, or even the acetate counterion in AgOAc) can now easily deprotonate the α-carbon, generating the metal-bound azomethine ylide[3].

The subsequent cycloaddition with an electron-deficient alkene proceeds via a concerted, though often asynchronous, [3+2] pathway governed by HOMO-LUMO interactions. The chiral ligand bound to the metal center creates a sterically demanding pocket, shielding one face of the dipole and dictating the facial approach of the dipolarophile, thus controlling the absolute stereochemistry.

Mechanistic pathway of metal-catalyzed azomethine ylide generation and [3+2] cycloaddition.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition (CA-1,3-DC)

The choice of metal and chiral ligand is not arbitrary; it is a calculated decision that dictates the stereochemical outcome (endo vs. exo diastereoselectivity, and enantioselectivity).

While the endo approach is generally favored due to secondary orbital interactions between the dipole and the electron-withdrawing group of the dipolarophile, specific ligand architectures can reverse this inherent preference. For instance, while most Cu(I) and Ag(I) systems yield endo-pyrrolidines, the use of bulky ligands like DTBM-Segphos with CuI can induce a complete switch to exo-selectivity when reacting with β-phenylsulfonyl enones[4].

Table 1: Comparison of Metal/Ligand Systems and Stereochemical Outcomes

| Metal Source | Chiral Ligand | Dipolarophile | Typical Selectivity | Reference |

| AgOAc | Ferrocenyl P,S-ligands | Maleimides | High endo, up to 93% ee | [5] |

| Cu(CH3CN)4PF6 | TF-BiphamPhos | Trifluorocrotonates | High endo, >95% ee | [6] |

| CuI | Segphos / DTBM-Segphos | β-Phenylsulfonyl Enones | Switchable endo to exo | [4] |

| AgOAc | Ferrocenyl N,P-ligands | Dimethyl maleate | High endo, up to 98% ee | [3] |

| Cu(I) / Ru(II) | Relay Catalysis System | Unreactive Allylic Alcohols | High endo, >90% ee | [7] |

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and high enantiomeric excess (ee), the experimental setup must be treated as a self-validating system where each step contains internal logic to prevent failure. Below is a standardized protocol for the Cu(I)-catalyzed asymmetric 1,3-DC of azomethine ylides.

Step-by-Step Protocol

1. Catalyst Preparation (Pre-activation)

-

Action: In a flame-dried Schlenk tube under an Argon atmosphere, dissolve Cu(CH3CN)4PF6 (5 mol%) and the chiral ligand (e.g., (R)-Segphos, 5.5 mol%) in anhydrous CH2Cl2. Stir for 30 minutes at room temperature.

-

Causality: Pre-stirring ensures the complete thermodynamic assembly of the active chiral metallo-complex before any substrate is introduced. Failing to do this risks background, non-catalyzed racemic cycloadditions.

2. Ylide Precursor Addition

-

Action: Add the α-iminoester (1.0 equiv) to the catalyst solution and stir for 5 minutes.

-

Causality: The iminoester displaces the labile acetonitrile ligands on the Cu(I) center, forming the critical N,O-chelate. A slight color change (often to pale yellow or green) visually validates complexation.

3. Base Addition & Thermal Control

-

Action: Cool the reaction mixture to -20 °C using a cryocooler. Add triethylamine (Et3N, 10 mol%) dropwise.

-

Causality: Sub-ambient temperatures tighten the transition state, maximizing the stereodiscrimination provided by the chiral ligand's steric bulk. The mild base is sufficient to deprotonate the highly acidified α-proton without causing unwanted side reactions (e.g., ester hydrolysis).

4. Dipolarophile Addition

-

Action: Slowly add the electron-deficient alkene (1.2 equiv) dissolved in a minimum amount of CH2Cl2.

-

Causality: Slow addition maintains a low steady-state concentration of the dipolarophile, preventing potential homodimerization or polymerization, ensuring the reaction remains strictly bimolecular with the ylide.

5. Quench and Quality Control (QC) Checkpoint

-

Action: Monitor via TLC. Upon completion (typically 12-24 h), filter the crude mixture through a short pad of Celite to remove metal salts.

-

Self-Validation: Crucially, the diastereomeric ratio (dr) must be measured by 1H NMR of the crude concentrated mixture prior to silica gel chromatography. Silica gel can selectively enrich one diastereomer, leading to a false representation of the reaction's inherent stereoselectivity.

Step-by-step experimental workflow for catalytic asymmetric 1,3-dipolar cycloaddition.

Advanced Applications in Drug Discovery

The versatility of the 1,3-DC methodology has been heavily leveraged to solve complex structural challenges in modern drug discovery.

Spirooxindole Synthesis

Fusing the pyrrolidine ring with an oxindole core creates spirooxindoles—privileged scaffolds frequently found in natural alkaloids and potent anticancer agents (e.g., MDM2-p53 inhibitors). By utilizing isatin-derived azomethine ylides (generated in situ from isatin and amino acids like L-proline via decarboxylation), researchers can achieve highly regioselective and stereoselective multicomponent cycloadditions to build these complex 3D architectures in a single pot[8].

Overcoming Inert Feedstocks via Relay Catalysis

Historically, 1,3-DC required highly activated, electron-deficient alkenes. A recent breakthrough has expanded the scope to unreactive allylic alcohols using a Cu/Ru relay catalysis system. In this elegant design, a ruthenium catalyst temporarily oxidizes the inert allylic alcohol into a highly reactive enone. This triggers the Cu-catalyzed asymmetric 1,3-DC, followed immediately by Ru-catalyzed reductive hydrogenation. This orthogonal cascade allows the use of abundant, unreactive feedstocks to generate highly functionalized chiral pyrrolidines[7].

Conclusion

The 1,3-dipolar cycloaddition of azomethine ylides remains an indispensable tool for the medicinal chemist. By understanding the mechanistic causality of metal coordination, ligand sterics, and thermodynamic control, researchers can design self-validating protocols that reliably yield highly enantioenriched pyrrolidines. As the field advances toward relay catalysis and the incorporation of unreactive feedstocks, the chemical space accessible by this transformation will only continue to expand, accelerating the discovery of novel therapeutics.

References

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, nih.gov,

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, rsc.org,

- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles, mdpi.com,

- Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, uam.es,

- Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Phenylsulfonyl Enones. Ligand Controlled Diastereoselectivity Reversal, acs.org,

- AgOAc catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with chiral ferrocene derived P,S ligands, dicp.ac.cn,

- Asymmetric Relay Catalysis Enables Unreactive Allylic Alcohols to Participate in 1,3-Dipolar Cycloaddition of Azomethine Ylides, acs.org,

- Bifunctional AgOAc-Catalyzed Asymmetric[3 + 2] Cycloaddition of Azomethine Ylides, semanticscholar.org,

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate as a chiral building block

A Privileged Scaffold for Next-Generation Antivirals and Peptidomimetics

Executive Summary

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a high-value chiral building block characterized by its cis-2,5-disubstituted pyrrolidine core. Unlike the natural amino acid L-proline, this scaffold introduces a hydrophobic phenyl group at the C5 position, significantly altering the steric and electronic landscape of the molecule.

This Application Note details the utility of this scaffold in Structure-Based Drug Design (SBDD) , specifically for Hepatitis C Virus (HCV) NS5A inhibitors, where it serves as a potency-enhancing replacement for proline.[1] We provide validated protocols for its protection, hydrolysis, and incorporation into peptide backbones, ensuring the preservation of the critical (2S,5S) stereochemistry.[1]

Technical Profile & Characterization

| Property | Specification |

| IUPAC Name | Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate |

| Common Name | cis-5-Phenylproline methyl ester |

| CAS No.[2] (HCl Salt) | 2170170-16-6 |

| CAS No.[1] (Free Acid) | 917615-20-4 |

| Molecular Formula | C₁₂H₁₅NO₂ (Free base) |

| Molecular Weight | 205.26 g/mol |

| Stereochemistry | (2S, 5S) – cis relative configuration |

| Physical State | Viscous oil (Free base) / White solid (HCl salt) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

Stereochemical Validation

The (2S,5S) configuration places the C2-carboxylate and C5-phenyl group on the same face of the pyrrolidine ring (cis).[1] This is distinct from the (2S,5R) trans-isomer.[1]

-

NMR Diagnostic: In the cis-isomer, the NOE (Nuclear Overhauser Effect) correlation between H-2 and H-5 is typically stronger than in the trans-isomer due to spatial proximity.

-

Conformation: The bulky phenyl group locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty upon binding to protein targets.[1]

Key Applications

A. HCV NS5A Inhibitors (The "Ombitasvir" Class)

The most prominent application of 5-substituted pyrrolidines is in the development of Direct-Acting Antivirals (DAAs) targeting the HCV NS5A protein.[1]

-

Mechanism: NS5A inhibitors bind to the dimer interface of Domain I. First-generation inhibitors (e.g., Daclatasvir) utilized L-proline.[1]

-

Advantage of 5-Phenylproline: The introduction of the phenyl group at C5 fills a hydrophobic pocket adjacent to the zinc-binding motif of NS5A. This interaction significantly increases binding affinity (picomolar potency) and improves the barrier to resistance against common viral mutations (e.g., Y93H).[1]

-

Structural Insight: The (2S,5S) stereochemistry mimics the twisted conformation required to fit the narrow NS5A binding groove.[1]

B. Peptidomimetics & GPCR Ligands

Incorporating this unit into peptide chains restricts the

Experimental Protocols

Protocol A: N-Functionalization (Boc-Protection)

Purpose: To protect the secondary amine prior to coupling or hydrolysis, rendering the molecule compatible with SPPS (Solid-Phase Peptide Synthesis).[1]

Reagents:

-

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate HCl (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

-

Triethylamine (TEA) (2.5 equiv)[1]

-

Dichloromethane (DCM) (0.1 M concentration)[1]

Procedure:

-

Dissolution: Suspend the HCl salt in DCM at 0°C under nitrogen.

-

Basification: Add TEA dropwise. The suspension should clear as the free base is liberated.

-

Addition: Add Boc₂O dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes; stain with Ninhydrin).[1]

-

Workup: Wash the organic layer with 1M KHSO₄ (to remove excess amine), saturated NaHCO₃, and brine.[1]

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect >90% yield of a colorless oil/solid.[1]

Protocol B: Controlled Saponification (Ester Hydrolysis)

Critical Control Point: This step presents the highest risk of epimerization at the C2 position (conversion of L-proline analog to D-proline analog).[1] Strong bases or high temperatures must be avoided.[1]

Reagents:

-

N-Boc-Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate (1.0 equiv)

-

Solvent: THF/Water (3:1 ratio)[1]

Procedure:

-

Preparation: Dissolve the N-Boc ester in THF/Water at 0°C.

-

Hydrolysis: Add LiOH·H₂O in one portion.[1] Stir vigorously at 0°C for 2 hours, then allow to warm to RT slowly.

-

Monitoring: Monitor consumption of starting material by LC-MS. Do not heat.

-

Acidification: Once complete, cool back to 0°C. Carefully adjust pH to ~3.0 using 1M HCl. Note: Do not use strong mineral acids at high concentration to avoid Boc-removal.

-

Extraction: Extract immediately with Ethyl Acetate (3x).

-

Purification: Dry organic layers (Na₂SO₄) and concentrate. The resulting carboxylic acid is generally pure enough for coupling.

-

QC Check: Verify optical rotation or run chiral HPLC to ensure <1% epimerization.[1]

-

Protocol C: Peptide Coupling (Fragment Assembly)

Purpose: Coupling the chiral building block to an amine (e.g., a valine derivative for HCV inhibitor synthesis).[1]

Reagents:

-

(2S,5S)-N-Boc-5-phenylpyrrolidine-2-carboxylic acid (1.0 equiv)

-

Amine coupling partner (1.0 equiv)[1]

-

HATU (1.1 equiv)[1]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

Procedure:

-

Activation: Dissolve the acid and HATU in anhydrous DMF at 0°C. Stir for 5 minutes.

-

Coupling: Add the amine partner followed immediately by DIPEA.[1]

-

Reaction: Stir at 0°C for 1 hour, then RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Flash column chromatography.

Visualization: Synthesis & Application Workflow

Caption: Workflow for converting the methyl ester precursor into a bioactive drug scaffold, highlighting the critical hydrolysis step to prevent racemization.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Epimerization at C2 | Hydrolysis performed at high temp or high pH. | Use LiOH at 0°C. Avoid NaOH/KOH.[1] Minimize reaction time. |

| Low Yield in Coupling | Steric hindrance from C5-phenyl group. | Use high-efficiency coupling agents (HATU or COMU) rather than EDC/HOBt. |

| Rotamers in NMR | N-Boc group causes slow rotation. | Run NMR at elevated temperature (50°C) or use DMSO-d6 to coalesce peaks.[1] |

References

-

Structure & Synthesis: Redford, J. E., et al. "Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization."[1] Organic Letters, 2012.[1] [1]

-

HCV Application (SAR): Belema, M., et al. "Discovery of Hepatitis C Virus NS5A Inhibitors with Pan-Genotypic Activity."[1] Journal of Medicinal Chemistry, 2014.[1]

-

Ombitasvir Data: PubChem Compound Summary for CID 54767916, Ombitasvir.[1][4]

-

Hydrolysis Protocol: Zhang, F., et al. "Green and efficient hydrolysis of methyl esters using LiOH."[1] Journal of Chemical and Pharmaceutical Research, 2014.[1]

-

General Properties: Sigma-Aldrich Product Sheet, (2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid.[5]

Sources

Application Note: Robust Asymmetric Michael Addition via Pyrrolidine Organocatalysis

Abstract & Strategic Overview

The asymmetric Michael addition is a cornerstone reaction in the synthesis of chiral building blocks for pharmaceutical intermediates, particularly

This guide details a robust protocol for the enamine-activated Michael addition of ketones to nitroolefins. Unlike generic procedures, this protocol integrates critical mechanistic insights—specifically the role of acidic additives and solvent effects—to maximize diastereomeric ratio (dr) and enantiomeric excess (ee).

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, one must understand that it proceeds via an Enamine Catalytic Cycle . The pyrrolidine catalyst (e.g., L-Proline) does not merely act as a base; it covalently activates the nucleophile.

The Catalytic Cycle

-

Condensation: The chiral secondary amine (catalyst) condenses with the ketone substrate to form a nucleophilic enamine , releasing a water molecule.

-

Stereoselective Attack: The enamine attacks the electrophile (nitroolefin). High stereocontrol is achieved via a rigid transition state (often a Zimmerman-Traxler model) stabilized by Hydrogen Bonding between the catalyst's acidic moiety (or an external acid additive) and the nitro group.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed by the water molecule released in step 1, liberating the product and regenerating the catalyst.

Visualization: Enamine Activation Pathway

Figure 1: The catalytic cycle of pyrrolidine-mediated Michael addition, highlighting the enamine formation and hydrolysis steps.

Experimental Design Considerations

Catalyst Selection

While L-Proline is the most cost-effective starting point, it has solubility limitations in non-polar solvents.

-

Standard: L-Proline (10-20 mol%). Best for cost-sensitive, large-scale initial screens.

-

High-Performance: Diarylprolinol silyl ethers (Hayashi-Jorgensen catalysts). These prevent side reactions (like aldol condensation) and offer superior solubility in organic solvents, often yielding higher ee.

The Critical Role of Additives

Pure L-Proline reactions can be sluggish. The addition of a co-acid is the single most effective optimization step.

-

Benzoic Acid / p-Nitrobenzoic Acid: Accelerates enamine formation and helps solubilize the catalyst.

-

Thioureas: For bifunctional catalysts, thiourea moieties provide additional H-bond activation of the nitroolefin.

Solvent Systems

The solvent dictates the strength of the H-bonding network in the transition state.

-

Non-polar (Toluene, Methylcyclohexane): Generally maximize ee by enforcing tight ion-pairing/H-bonding.

-

Protic (MeOH, Water): Can accelerate reaction rates due to hydrophobic effects but may erode stereoselectivity if H-bonds are disrupted.

Standardized Protocol: Cyclohexanone + -Nitrostyrene

This protocol uses L-Proline with an acidic additive to ensure high conversion and stereoselectivity.

Reaction: Michael addition of Cyclohexanone to trans-

Reagents & Equipment

-

Reactants: Cyclohexanone (Reagent Grade, >99%), trans-

-Nitrostyrene (Recrystallized if yellow/degraded). -

Catalyst: L-Proline (99%, finely ground).

-

Additive: Benzoic Acid or p-Nitrobenzoic Acid.[1]

-

Solvent: Toluene (Anhydrous) or Chloroform.

-

Vessel: 20 mL Scintillation vial or Round Bottom Flask with magnetic stir bar.

Step-by-Step Methodology

-

Catalyst Pre-Activation: In a clean reaction vessel, combine L-Proline (11.5 mg, 0.1 mmol, 20 mol%) and Benzoic Acid (12.2 mg, 0.1 mmol, 20 mol%).

-

Note: The 1:1 ratio of catalyst to acid additive is crucial for maintaining the active catalytic species.

-

-

Solvent & Donor Addition: Add Toluene (1.0 mL) followed by Cyclohexanone (0.26 mL, 2.5 mmol, 5.0 equiv).

-

Why Excess Ketone? It drives the equilibrium toward enamine formation and acts as a co-solvent.

-

Stir at room temperature for 15 minutes to allow partial dissolution/enamine formation.

-

-

Substrate Addition: Add trans-

-Nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) in one portion.-

Observation: The suspension may clear up as the reaction progresses.

-

-

Reaction Monitoring: Stir the mixture vigorously at Room Temperature (20-25°C).

-

Monitor via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (

) should disappear. -

Typical Time: 12 to 24 hours.

-

-

Work-up:

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient from 100% Hexane to 10:1 Hexane/EtOAc.

-

Target: The Michael adduct typically elutes after the unreacted nitrostyrene but before the catalyst residue.

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of

Data Analysis & Troubleshooting

Expected Results (Benchmark)

For the reaction of Cyclohexanone +

| Parameter | Expected Range | Method of Determination |

| Yield | 80 - 95% | Isolated mass after chromatography |

| Diastereomeric Ratio (dr) | > 19:1 (syn:anti) | |

| Enantiomeric Excess (ee) | 85 - 95% | Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete enamine formation or hydrolysis issues. | Increase ketone equivalents (up to 10 eq). Ensure reagents are dry, but note that trace water is needed for turnover. |

| Poor Stereoselectivity (low ee) | Background reaction or "Racemic Pathway". | Lower temperature to 0°C or -20°C. Switch to non-polar solvent (Toluene/Hexane) to enforce H-bonding. |

| Long Reaction Time (>48h) | Catalyst deactivation or low solubility. | Add 20 mol% Benzoic Acid or switch to a more soluble catalyst derivative (e.g., pyrrolidine-sulfonamide). |

| Product Degradation | Retro-Michael reaction during workup. | Avoid strongly basic workups. Keep column chromatography rapid. |

References

-

List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters, 3(16), 2423–2425. [Link]

-

Betancort, J. M., & Barbas, C. F., III. (2001). Catalytic Direct Asymmetric Michael Reactions: Taming Naked Aldehyde Donors. Organic Letters, 3(29), 4737–4740. [Link]

-

Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F., III. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. [Link]

-

Vishweshwar, P., Nangia, A., & Lynch, V. M. (2003). Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthons in the Crystal Structures of 1:1 Co-crystals. Crystal Growth & Design, 3(5), 783–790. (Context on Acid-Base interactions in catalysis). [Link]

-

Pellissier, H. (2021).[3] Recent Developments in Enantioselective Organocatalytic Michael Reactions. Tetrahedron. (Review of modern advancements). [Link]

Sources

Application Notes and Protocols: Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrrolidine Scaffold and the Role of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[2] This stereochemical richness makes chiral pyrrolidine derivatives particularly valuable in the design of potent and selective therapeutic agents.[3]

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a chiral building block of significant interest in drug discovery.[4] The defined stereochemistry at the C2 and C5 positions, coupled with the presence of a phenyl group and a methyl ester, provides a versatile platform for the synthesis of complex molecular architectures. This guide will provide an in-depth exploration of the application of this valuable intermediate, with a focus on its use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | N/A |

| Molecular Weight | 205.25 g/mol | N/A |

| Appearance | Solid | [5] |

| Chirality | (2S, 5S) | [5] |

| Storage | Store at room temperature | [5] |

Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of drugs used primarily to treat hypertension and congestive heart failure.[6] They act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin system, which leads to vasodilation and a reduction in blood pressure.[7] Many successful ACE inhibitors, such as Enalapril and Lisinopril, incorporate a substituted proline (pyrrolidine-2-carboxylic acid) moiety to mimic the C-terminal amino acid of ACE substrates.[8][9] The phenyl group in Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate can serve as a key pharmacophoric element, potentially enhancing binding to the active site of ACE.

The synthesis of an ACE inhibitor from Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate typically involves two key transformations:

-

Saponification (Ester Hydrolysis): The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is crucial for mimicking the C-terminal carboxylate of natural ACE substrates.

-

N-Acylation or N-Alkylation: The secondary amine of the pyrrolidine ring is coupled with a side chain that typically contains another carboxylic acid or ester group, which is essential for binding to the zinc ion in the active site of ACE.

Experimental Protocols

Protocol 1: Saponification of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a critical step in preparing the core scaffold for coupling.

Materials:

-

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride (1.0 eq) in a mixture of methanol or THF and water.

-

Base Addition: Add a solution of LiOH (1.1 - 1.5 eq) or NaOH (1.1 - 1.5 eq) in water to the stirred solution at room temperature.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid.

-

Causality Behind Experimental Choices:

-

The use of a base like LiOH or NaOH is standard for ester saponification. LiOH is often preferred for its milder nature and reduced risk of side reactions.[10]

-

A mixed solvent system of an organic solvent (MeOH or THF) and water ensures the solubility of both the starting material and the inorganic base.

-

Acidification is necessary to protonate the carboxylate salt to the free carboxylic acid, making it extractable into an organic solvent.

Protocol 2: N-Acylation with N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

This protocol details the coupling of the synthesized (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid with a key side chain used in many ACE inhibitors, such as Enalapril.[11]

Materials:

-

(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid (from Protocol 1)

-

N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir the mixture at 0 °C for 30 minutes to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM or DMF. Add this solution dropwise to the activated ester solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ACE inhibitor precursor.

Causality Behind Experimental Choices:

-

EDC/HOBt is a common and effective coupling reagent system for forming amide bonds, minimizing racemization.[12]

-

DIPEA or TEA is used as a non-nucleophilic base to neutralize any acid formed during the reaction and to deprotonate the amine for effective coupling.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester and the coupling reagents.

Visualization of Key Concepts

Chemical Structures

Caption: Key chemical structures in the synthesis of a representative ACE inhibitor.

Synthetic Workflow

Caption: General synthetic workflow for an ACE inhibitor.

Mechanism of ACE Inhibition

Caption: Simplified mechanism of action of ACE inhibitors.

Conclusion

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is a valuable and versatile chiral building block for drug discovery. Its application in the synthesis of ACE inhibitors highlights its potential for creating potent and stereochemically defined therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore the utility of this compound in their own drug development programs.

References

-

Brands, K. M. J., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., Tsou, N. N., McNamara, J. M., & Reider, P. J. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]

-

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride | Drug Intermediate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Dorokhov, V. S., Nelyubina, Y. V., Ioffe, S. L., & Sukhorukov, A. Y. (2020). Asymmetric Synthesis of Merck's Potent hNK1 Antagonist and Its Stereoisomers via Tandem Acylation/[13][13]-Rearrangement of 1,2-Oxazine N-Oxides. The Journal of Organic Chemistry, 85(17), 11060–11071. [Link]

-

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate (hydrochloride). (n.d.). Crysalin. Retrieved March 7, 2026, from [Link]

-

Lima, D. P. de. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 22(3), 375–386. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective α-Arylation of Aldehydes via a Chiral Amine Catalyst. Journal of the American Chemical Society, 133(4), 734–737. [Link]

-

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride. (n.d.). Amerigo Scientific. Retrieved March 7, 2026, from [Link]

-

Hayashi, K., Nunami, K., Kato, J., Yoneda, N., Hori, M., & Ishida, R. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of Medicinal Chemistry, 32(2), 289–297. [Link]

-

Campos, K., Cummings, M., Li, H., & Peng, F. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382–398. [Link]

-

Zhang, H., Wang, Y., & Liu, G. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 1042542. [Link]

-

de Lima, D. P. (1999). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Química Nova, 22(3), 375-386. [Link]

-

Hayashi, K., Nunami, K., Kato, J., Yoneda, N., Hori, M., & Ishida, R. (1989). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Journal of medicinal chemistry, 32(2), 289–297. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Nielsen, B., Artim, I., & Bundgaard, C. (2021). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of medicinal chemistry, 64(6), 3247–3263. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

-

N-Acylation in Combinatorial Chemistry. (2004). ARKIVOC, 2004(i), 12-35. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4875. [Link]

-

Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4165-4171. [Link]

-

Zhang, H., Wang, Y., & Liu, G. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in pharmacology, 13, 1042542. [Link]

-

Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). Organic Syntheses, 96, 509-530. [Link]

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. (2021). Molecules, 26(19), 5761. [Link]

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 2. N-[1-(S)-(+)-乙氧羰基-3-苯丙基]-L-丙氨酰-N-羧酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. (2S,5S)-5-Phenylpyrrolidine-2-carboxylic acid | 917615-20-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine N-carboxyanhydride | C16H19NO5 | CID 9922512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. scielo.br [scielo.br]

- 10. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]

- 12. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

Application Note: Scale-Up Synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride , a critical pharmacophore found in next-generation HCV NS5A inhibitors (e.g., Ombitasvir).

While several routes exist, this guide prioritizes the L-Pyroglutamic Acid (Chiral Pool) Strategy .[1] This route is selected for its superior scalability, cost-effectiveness, and high stereocontrol, avoiding expensive transition-metal catalysts required for C-H activation methods. The protocol leverages a diastereoselective ionic reduction of an N-acyliminium intermediate to establish the difficult cis-2,5 stereochemistry with >95:5 dr.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "memory of chirality" from L-pyroglutamic acid. The C2 stereocenter (S) is preserved throughout the sequence and serves as the directing group for the installation of the C5 phenyl ring.

Figure 1: Retrosynthetic disconnection showing the preservation of the C2 stereocenter.

Process Safety & Scalability Assessment

| Parameter | Risk Level | Mitigation Strategy |

| Grignard Reagents | High | Use anhydrous THF; maintain reaction temp < -40°C; quench cautiously to avoid alkane evolution/exotherms. |

| BF₃·OEt₂ | High | Corrosive/moisture sensitive. Use closed transfer systems. Quench into bicarbonate solution to neutralize HF byproducts. |

| Exotherms | Medium | The reduction step (silane addition) is exothermic. Controlled addition rates are mandatory at scale. |

| Stereocontrol | Critical | Temperature control during reduction (-78°C to -40°C) is vital to maximize cis-selectivity. |

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-L-Pyroglutamic Acid Methyl Ester

Objective: Protect the amine and carboxylic acid functionalities to prevent side reactions during nucleophilic addition.

-

Esterification:

-

Charge L-Pyroglutamic acid (1.0 equiv) into Methanol (5 vol).

-

Cool to 0°C. Add SOCl₂ (1.2 equiv) dropwise (Evolution of HCl gas and heat!).

-

Stir at room temperature (RT) for 16 h.

-

Concentrate to dryness to afford Methyl L-pyroglutamate HCl.

-

-

Boc Protection:

Step 2: Grignard Addition (Formation of Hemiaminal)

Objective: Introduce the phenyl ring. The reaction stops at the ketone/hemiaminal stage due to the stability of the tetrahedral intermediate at low temperatures.

-

Reagents: N-Boc-L-pyroglutamate methyl ester (1.0 equiv), PhMgBr (1.2 equiv, 1.0 M in THF), anhydrous THF (10 vol).

-

Procedure:

-

Dissolve the protected pyroglutamate in anhydrous THF under N₂ atmosphere.

-

Cool the solution to -78°C . (Critical for preventing over-addition).

-

Add PhMgBr solution dropwise over 2 hours, maintaining internal temperature < -70°C.

-

Stir at -78°C for 1 hour.

-

Quench: Add saturated aq. NH₄Cl solution while still cold.

-

Warm to RT and extract with EtOAc.

-

Purification: The crude hemiaminal is often used directly. If necessary, filter through a short silica plug.

-

Note: This step opens the lactam ring to form an acyclic keto-amide or exists in equilibrium with the cyclic hemiaminal.

-

Step 3: Stereoselective Ionic Reduction (The cis-Selective Step)

Objective: Reduce the hemiaminal/ketone to the pyrrolidine. Mechanism: Acid-catalyzed formation of an N-acyliminium ion, followed by hydride attack. The bulky C2-ester group shields the top face, forcing the silane to attack from the bottom (anti-relationship), pushing the phenyl group to the cis position relative to the ester.

-

Reagents: Crude Hemiaminal (from Step 2), Triethylsilane (Et₃SiH, 3.0 equiv), BF₃·OEt₂ (3.0 equiv), DCM (15 vol).

-

Procedure:

-

Dissolve the crude hemiaminal in anhydrous DCM and cool to -78°C .

-

Add Et₃SiH followed by the dropwise addition of BF₃·OEt₂ .

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours. (Warming too fast erodes diastereoselectivity).

-

Quench: Pour into ice-cold sat. NaHCO₃. (Caution: Gas evolution).

-

Workup: Extract with DCM. Wash organic layer with water and brine.

-

Purification: Flash chromatography (Hexane/EtOAc) may be required to separate the minor trans isomer, although the cis isomer is usually dominant (>10:1).

-

Target Intermediate: 1-(tert-butyl) 2-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate.

-

Step 4: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final stable salt.

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Procedure:

-

Dissolve the N-Boc intermediate in MeOH (5 vol).

-

Add 4M HCl in Dioxane (5 equiv) at 0°C.

-

Stir at RT for 3-5 hours (Monitor by TLC/HPLC for disappearance of Boc).

-

Isolation: Concentrate the solvent. Triturate the residue with MTBE or Diethyl Ether to induce crystallization of the hydrochloride salt.

-

Filter and dry under vacuum.

-

Analytical Controls & Specifications

HPLC Method (Chiral Purity)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm and 254 nm.

-

Expectation:

-

(2S,5S)-isomer (Major): Retention time ~ t1.

-

(2S,5R)-isomer (Minor): Retention time ~ t2.

-

Target > 98% de (diastereomeric excess) after crystallization.

-

NMR Characterization (Free Base)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H, Ph), 4.25 (dd, 1H, H-5), 3.90 (dd, 1H, H-2), 3.75 (s, 3H, OMe), 2.0-2.4 (m, 4H, Ring protons).

-

Diagnostic Signal: The coupling constants and NOE signals between H-2 and H-5 confirm the cis relationship.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low cis/trans ratio | Reduction temperature too high. | Ensure reaction stays at -78°C during BF₃ addition and warms very slowly. |

| Incomplete Grignard | Moisture in THF or degraded reagent. | Titrate Grignard before use. Dry THF over molecular sieves. |

| Over-alkylation | Temperature > -70°C during Grignard. | Keep temp strictly < -70°C. Add Grignard slowly. |

| Racemization | Harsh deprotection conditions. | Use anhydrous HCl/Dioxane at 0°C-RT. Avoid aqueous acid reflux. |

References

-

General Synthesis of 5-Substituted Prolines

- Smith, A. B. et al. "Indole-Diterpene Synthetic Studies." J. Am. Chem. Soc.2003, 125, 8228.

-

Ombitasvir Intermediate Process Chemistry

-

AbbVie Inc.[4] Patents (e.g., WO2012051361). Describes the synthesis of pyrrolidine cores for HCV inhibitors using the pyroglutamate route.

-

-

Stereoselective Ionic Reduction

-

Scale-Up Methodologies

- Organic Process Research & Development (OPRD) archives regarding "cis-2,5-disubstituted pyrrolidines".

Sources

Advanced Protecting Group Strategies for Pyrrolidine-2-Carboxylates: A Comprehensive Protocol Guide

Introduction & Strategic Overview

Pyrrolidine-2-carboxylates—encompassing L-proline, 4-hydroxyproline, and their stereospecifically functionalized derivatives—are foundational building blocks in the synthesis of peptidomimetics, target-specific therapeutics (e.g., HCV proteases, ACE inhibitors), and stapled polyproline helices[1],[2].

Unlike primary amino acids, the secondary amine embedded within the pyrrolidine ring presents unique synthetic challenges. The restricted conformational flexibility (cis/trans prolyl isomerism) and the heightened steric hindrance around the α-carbon demand highly optimized, orthogonal protecting group strategies[3]. Selecting the correct N-terminal (Boc, Fmoc, Cbz) and C-terminal (methyl, tert-butyl, benzyl esters) protecting groups is not merely a matter of stability, but a critical determinant of reaction kinetics, steric tolerance, and the prevention of side reactions such as diketopiperazine (DKP) formation[4].

Orthogonal Protection Workflow

Orthogonal protecting group workflows for pyrrolidine-2-carboxylates in synthesis.

Quantitative Comparison of N-Protecting Groups

The choice of N-protecting group significantly impacts the yield of downstream functionalizations due to the steric bulk projected over the pyrrolidine ring. The table below summarizes key operational metrics derived from recent optimization studies on pyrrolidine derivatives[1],[5].

| Protecting Group | Cleavage Reagent | Yield Impact (Steric Tolerance) | Orthogonality | NMR Signature Validation (¹H) |

| Boc (tert-Butyloxycarbonyl) | TFA or HCl/MeOH | Moderate. Can suppress yields in bulky functionalizations (e.g., max 15% in difluoromethylation)[5]. | Fmoc, Cbz, Benzyl esters | Disappearance/Appearance of 9H singlet (~1.45 ppm)[1]. |

| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine/DMF | Low. Least tolerant to harsh reductive or alkylating conditions[5]. | Boc, Cbz, t-Butyl esters | Aromatic multiplet (7.3–7.8 ppm)[1]. |

| Cbz (Carboxybenzyl) | H₂, Pd/C | High. Improves yields in sterically hindered reactions by minimizing steric shielding[5]. | Boc, Fmoc, t-Butyl esters | Aromatic multiplet (~7.3 ppm) + 2H singlet (~5.1 ppm). |

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why a protocol is structured a certain way. The following methodologies emphasize the causality behind reagent selection and incorporate self-validating checkpoints to ensure systemic integrity.

Protocol A: Orthogonal Boc-to-Fmoc Exchange for SPPS Precursors

Context: Many functionalized prolines are synthesized via solution-phase chemistry as N-Boc protected intermediates. To utilize these monomers in standard Fmoc-based Solid Phase Peptide Synthesis (SPPS), a quantitative protecting group exchange is required[1].

Step 1: Boc Deprotection

-

Dissolve the N-Boc-pyrrolidine-2-carboxylate derivative (1.0 eq) in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (20.0 eq) dropwise at 0 °C. Stir at room temperature for 90 minutes.

-

Causality: TFA protonates the tert-butyl oxygen, driving the elimination of isobutylene gas and CO₂. DCM acts as a non-reactive, polar aprotic solvent that stabilizes the transition state. Crucial Note: Evaporation post-deprotection must be done without overheating, as sensitive side-chains (e.g., CHF₂O groups) are susceptible to acid-catalyzed hydrolysis to formates under thermal stress[5].

-

Validation Checkpoint: ¹H NMR analysis of the crude salt must show the complete absence of the characteristic 9H singlet at 1.45 ppm[1].

Step 2: Fmoc Reprotection

-

Dissolve the crude deprotected pyrrolidine salt in a THF/H₂O mixture (1:1 v/v).

-

Add Sodium bicarbonate (NaHCO₃) (3.0 eq), followed by Fmoc-Cl (1.1 eq) at 0 °C.

-